4-[butyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Descripción
Propiedades
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4S2/c1-5-8-17-28(6-2)34(30,31)22-15-11-20(12-16-22)24(29)27-25-26-23(18(4)33-25)19-9-13-21(14-10-19)32-7-3/h9-16H,5-8,17H2,1-4H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYPIPBRLJHSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-[butyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide (CAS Number: 536733-35-4) is a benzamide derivative with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 501.66 g/mol. Its structure features a thiazole ring, which is commonly associated with various pharmacological effects.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H31N3O4S2 |
| Molecular Weight | 501.66 g/mol |
| SMILES | CCCC(N(S(=O)(=O)c1ccc(cc1)C(=O)Nc1nc(c(s1)C)c1ccc(cc1)OCC)CC)CC |
| LogP | 4.6385 |
| Polar Surface Area | 61.803 |
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antitumor Activity : Benzamide derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR) and other cancer-related pathways .
- Glucokinase Activation : Some thiazole derivatives have been identified as glucokinase activators, which are crucial in glucose metabolism and diabetes management .
Case Studies and Research Findings
- Antitumor Effects : A study highlighted the effectiveness of thiazole-benzamide derivatives in targeting specific cancer types, demonstrating their potential as therapeutic agents against breast cancer and osteogenic sarcoma .
- Glucose Regulation : In another investigation, a series of thiazole derivatives were synthesized and evaluated for their ability to activate glucokinase, indicating possible applications in diabetes treatment by enhancing insulin secretion and glucose uptake .
- Inhibition of Kinases : Certain benzamide derivatives have been designed to inhibit RET kinase activity, which is implicated in various cancers. These compounds demonstrated moderate to high potency in cellular assays, suggesting a promising avenue for cancer therapy .
Comparación Con Compuestos Similares
Structural Analogs in Antifungal Research
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Core Structure : Benzamide linked to a 1,3,4-oxadiazole ring.
- Key Substituents : Benzyl/methyl sulfamoyl and 4-methoxyphenylmethyl.
- Activity : Demonstrates antifungal efficacy against Candida albicans via thioredoxin reductase inhibition .
- Comparison: The target compound’s thiazole ring may enhance metabolic stability compared to oxadiazole.
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
- Core Structure: Nearly identical to the target compound but with bis(2-cyanoethyl)sulfamoyl instead of butyl(ethyl)sulfamoyl.
- Key Differences: The cyanoethyl groups introduce higher polarity, likely reducing logP and bioavailability compared to the target’s alkyl substituents .
Analogs with Thiazole-Based Sulfonamides
Sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide)
- Core Structure : Sulfonamide linked to a 1,3,4-thiadiazole ring.
- Activity : Antibacterial agent targeting dihydropteroate synthase.
- Comparison: The target compound’s benzamide-sulfamoyl-thiazole structure diverges from sulfamethizole’s sulfonamide-thiadiazole scaffold. This suggests a different mechanism of action, possibly targeting non-bacterial pathways .
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide
Analogs in Receptor Antagonism
Filapixant (3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide)
- Core Structure : Benzamide with a 5-methylthiazole substituent.
- Activity: Purinoreceptor antagonist.
- Comparison : The target compound lacks the morpholinyl and trifluoromethylpyrimidine groups, which are critical for filapixant’s receptor binding. However, shared thiazole and benzamide motifs suggest overlapping synthetic strategies .
Data Table: Structural and Functional Comparison
Key Research Findings
Sulfamoyl vs.
Thiazole vs. Oxadiazole Cores : Thiazole rings (target compound) are generally more metabolically stable than oxadiazoles (LMM5), suggesting prolonged in vivo activity .
Q & A
Basic: What are the recommended synthetic methodologies for 4-[butyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions : Refluxing intermediates (e.g., substituted benzaldehyde or thiazole derivatives) with sulfonamide precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours .
- Purification : Post-reaction solvent evaporation under reduced pressure, followed by filtration or recrystallization to isolate the solid product .
- Key intermediates : Thiazole and sulfamoyl moieties are synthesized separately and coupled via amide bond formation, as seen in structurally similar compounds .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl, butyl/ethyl sulfamoyl groups) and assess purity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹) .
- HPLC/GC-MS : Quantifies purity and detects byproducts from incomplete reactions .
Advanced: How to design experiments to evaluate its antibacterial activity and target specificity?
Methodological Answer:
- Enzyme inhibition assays : Test against bacterial phosphopantetheinyl transferases (AcpS-PPTase), which are critical for fatty acid biosynthesis, using radioactive ([³H]-CoA) or fluorescent substrate analogs .
- Minimum Inhibitory Concentration (MIC) : Determine using broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Control experiments : Include known PPTase inhibitors (e.g., triclosan derivatives) and assess cytotoxicity in mammalian cell lines to rule off-target effects .
Advanced: What mechanistic hypotheses explain its interaction with bacterial enzymes?
Methodological Answer:
- Dual-target inhibition : Structural analogs suggest simultaneous binding to Class I/II PPTases via sulfamoyl and thiazole groups, disrupting acyl carrier protein (ACP) activation .
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between the sulfamoyl group and PPTase active sites (e.g., conserved lysine/arginine residues) .
- Pathway analysis : Metabolomic profiling (e.g., LC-MS) to track disruptions in fatty acid or polyketide biosynthesis pathways .
Advanced: How can computational methods (DFT, MD) predict its reactivity and stability?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., sulfamoyl sulfur) and predict hydrolysis/oxidation susceptibility .
- Molecular Dynamics (MD) : Simulate ligand-enzyme binding stability over 100+ ns trajectories to assess conformational flexibility .
- Solubility prediction : Use COSMO-RS models to optimize solvent systems for synthesis or formulation .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Conditional variability : Re-evaluate MICs under standardized pH/temperature conditions, as sulfonamide activity is pH-sensitive .
- Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may contribute to inconsistent results .
- Structural analogs : Compare with compounds like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide to isolate substituent effects .
Advanced: What strategies enhance its efficacy through structural modification?
Methodological Answer:
- Bioisosteric replacement : Substitute the ethoxyphenyl group with trifluoromethylpyridine (improves membrane permeability) or benzothiazole (enhances π-π stacking) .
- Sulfamoyl optimization : Replace butyl/ethyl groups with cycloheptyl (increases steric bulk for target specificity) or introduce electron-withdrawing halogens (improves enzyme affinity) .
- Prodrug design : Mask polar groups (e.g., sulfamoyl) with ester linkages to enhance oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
